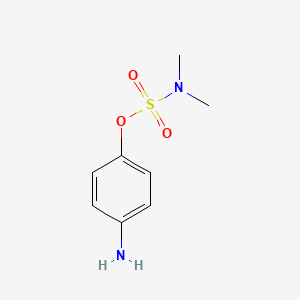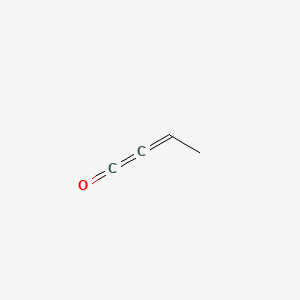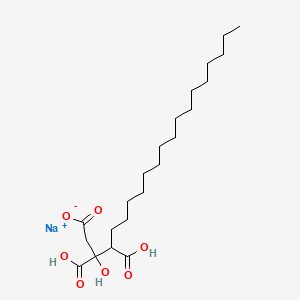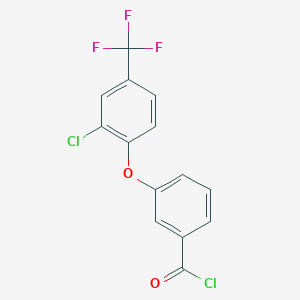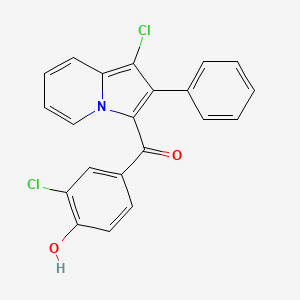
2,4,4-Trimethylhexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylhexa-1,5-dien-3-ol: is an organic compound with the molecular formula C9H16O . It is a derivative of hexadiene, characterized by the presence of three methyl groups and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylhexa-1,5-dien-3-ol typically involves the reaction of methylpropenal with magnesium in the presence of specific catalysts . The reaction conditions include controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:
Reactants: Methylpropenal and magnesium.
Catalysts: Specific catalysts to facilitate the reaction.
Conditions: Controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,4-Trimethylhexa-1,5-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-1,5-hexadien-3-ol: A structural isomer with similar properties.
2,6-Dimethylhept-5-en-3-ol: Another related compound with different substitution patterns.
2,4,4-Trimethylpent-1-en-3-ol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness
2,4,4-Trimethylhexa-1,5-dien-3-ol stands out due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
77963-77-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,4,4-trimethylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-6-9(4,5)8(10)7(2)3/h6,8,10H,1-2H2,3-5H3 |
InChI Key |
WUHHGNKOMQWYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(C)(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



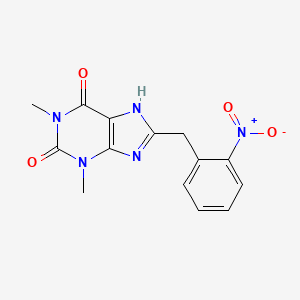
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
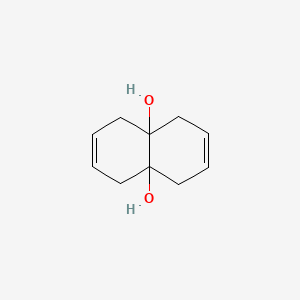
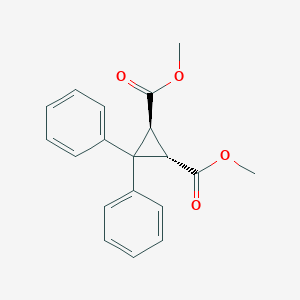
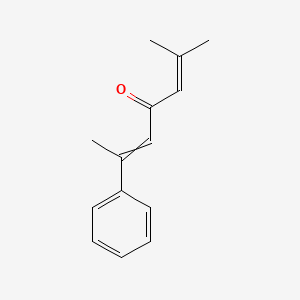
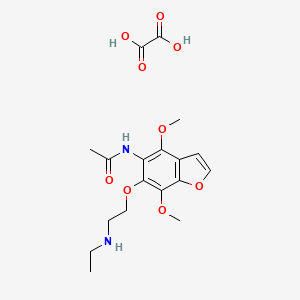
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
